(2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate
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Overview
Description
(2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate is an organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate typically involves the reaction of a suitable diene with a boronic ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated diene reacts with a boronic ester under mild conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group yields boronic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-enoate: A similar compound with a slightly different structure, which may exhibit different reactivity and applications.
(2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-2,4-dienoate: Another similar compound with an extended carbon chain, potentially leading to different chemical properties and uses.
Uniqueness
The uniqueness of (2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate lies in its specific structure, which allows it to participate in a wide range of chemical reactions. Its boronate ester group is particularly valuable in cross-coupling reactions, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C12H19BO4 |
---|---|
Molecular Weight |
238.09 g/mol |
IUPAC Name |
methyl (2E,4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate |
InChI |
InChI=1S/C12H19BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h6-9H,1-5H3/b8-6+,9-7+ |
InChI Key |
VFZNOYYZULSTJN-CDJQDVQCSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C=C/C(=O)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC=CC(=O)OC |
Origin of Product |
United States |
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